FXR agonist 5 -

FXR agonist 5

Catalog Number: EVT-10988935
CAS Number:
Molecular Formula: C40H53N5O5
Molecular Weight: 683.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of farnesoid X receptor agonist 5 involves multiple steps, typically starting from readily available precursors. Common methods include:

  1. Coupling Reactions: The initial step often involves coupling different moieties to form the core structure of the compound. For example, isoxazole or benzimidazole derivatives may be synthesized through reactions involving phenolic compounds and appropriate reagents under controlled conditions.
  2. Functional Group Modifications: After establishing the core structure, various functional groups are introduced or modified to enhance binding affinity and biological activity. This can involve halogenation, methylation, or introduction of carboxylic acid groups.
  3. Purification Techniques: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity but vary based on the specific synthetic route chosen.

Molecular Structure Analysis

The molecular structure of farnesoid X receptor agonist 5 is characterized by a complex arrangement of rings and functional groups that facilitate its interaction with the farnesoid X receptor. Key features include:

  • Core Structure: Typically includes a steroid-like backbone or other cyclic structures that mimic bile acids.
  • Functional Groups: Substituents such as hydroxyl groups, methyl groups, or halogens are strategically placed to enhance receptor binding.

Data from crystallography studies often provide insights into the binding conformation of these compounds within the farnesoid X receptor's ligand-binding domain.

Chemical Reactions Analysis

Farnesoid X receptor agonist 5 undergoes several chemical reactions during its synthesis and in its interactions with biological systems:

  1. Binding Interactions: Upon administration, the compound binds to the farnesoid X receptor, leading to conformational changes that activate downstream signaling pathways.
  2. Metabolic Stability: The compound may be metabolized by liver enzymes, which can affect its pharmacokinetics and efficacy.
  3. Structure-Activity Relationship Studies: Research often focuses on modifying specific parts of the molecule to assess their impact on activity and selectivity.

These reactions are crucial for understanding both the synthesis process and the biological effects of farnesoid X receptor agonist 5.

Mechanism of Action

The mechanism of action for farnesoid X receptor agonist 5 involves its binding to the farnesoid X receptor located primarily in liver and intestinal tissues. Upon binding:

  1. Activation of Transcription: The activated farnesoid X receptor translocates to the nucleus where it binds to specific DNA sequences in target genes.
  2. Regulation of Gene Expression: This binding modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, effectively reducing cholesterol levels and promoting bile acid homeostasis.
  3. Feedback Mechanisms: The activation leads to feedback inhibition of cholesterol 7 alpha-hydroxylase, a key enzyme in bile acid synthesis.

Data from various studies suggest that this mechanism can also influence lipid metabolism and inflammatory responses in hepatic tissues.

Physical and Chemical Properties Analysis

Farnesoid X receptor agonist 5 exhibits several physical and chemical properties that are significant for its function:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; degradation pathways should be well characterized.
  • Melting Point and Boiling Point: These properties can provide insights into its purity and potential applications in formulation development.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to characterize these properties.

Applications

Farnesoid X receptor agonist 5 is primarily being researched for its potential applications in:

  • Liver Disease Treatment: Its ability to regulate bile acids makes it a candidate for treating diseases like primary biliary cholangitis and non-alcoholic fatty liver disease.
  • Metabolic Disorders: It may help manage dyslipidemia by lowering cholesterol levels through enhanced bile acid synthesis.
  • Research Tools: As an agonist, it serves as a valuable tool for studying farnesoid X receptor biology and related metabolic pathways.

Ongoing clinical trials will further elucidate its efficacy and safety profile in humans.

Introduction to Farnesoid X Receptor (FXR) as a Therapeutic Target

Physiological Roles of Farnesoid X Receptor in Bile Acid Homeostasis

Farnesoid X Receptor functions as the primary bile acid sensor, orchestrating a negative feedback loop to prevent cytotoxic bile acid accumulation. Key mechanisms include:

  • Suppression of de novo synthesis: Ligand-bound Farnesoid X Receptor induces small heterodimer partner expression in hepatocytes. Small heterodimer partner subsequently inhibits liver receptor homolog 1 and hepatocyte nuclear factor 4α, transcriptional activators of cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1)—the rate-limiting enzymes in the classical bile acid synthesis pathway [1] [6].
  • Induction of enterokine signaling: Intestinal Farnesoid X Receptor activation stimulates fibroblast growth factor 15/19 (FGF15/19) expression. Fibroblast growth factor 15/19 enters portal circulation, binding hepatic fibroblast growth factor receptor 4/β-Klotho complexes to activate c-Jun N-terminal kinase signaling and repress CYP7A1 transcription [3] [6] [8].
  • Regulation of transport systems: Farnesoid X Receptor activation enhances hepatobiliary secretion via induction of the bile salt export pump and multidrug resistance-associated protein 2. It concurrently reduces hepatic uptake by repressing the sodium taurocholate cotransporting polypeptide. In enterocytes, Farnesoid X Receptor upregulates the apical sodium-dependent bile salt transporter for reabsorption and the organic solute transporter α/β for basolateral efflux, completing enterohepatic circulation [1] [4] [6].

Table 1: Farnesoid X Receptor Target Genes in Bile Acid Homeostasis

Gene SymbolGene NameFunctionRegulation by Farnesoid X Receptor
SHP (NR0B2)Small Heterodimer PartnerRepresses CYP7A1/CYP8B1 transcriptionInduced
FGF19 (Human) / Fgf15 (Mouse)Fibroblast Growth Factor 19/15Endocrine suppressor of hepatic CYP7A1Induced (Intestine)
BSEP (ABCB11)Bile Salt Export PumpCanalicular bile acid secretionInduced
MRP2 (ABCC2)Multidrug Resistance-Associated Protein 2Canalicular conjugate secretionInduced
NTCP (SLC10A1)Sodium Taurocholate Cotransporting PolypeptideSinusoidal bile acid uptakeRepressed
ASBT (SLC10A2)Apical Sodium-Dependent Bile Salt TransporterIleal bile acid reabsorptionInduced
OSTα/β (SLC51A/B)Organic Solute Transporter α/βBasolateral enterocyte effluxInduced
IBABP (FABP6)Ileal Bile Acid Binding ProteinIntracellular bile acid chaperoneInduced

Farnesoid X Receptor Signaling Pathways in Metabolic Regulation

Beyond bile acid homeostasis, Farnesoid X Receptor modulates interconnected metabolic pathways:

  • Hepatic lipid metabolism: Farnesoid X Receptor activation suppresses sterol regulatory element-binding protein 1c expression and activity, a master transcription factor for lipogenic genes (e.g., acetyl-CoA carboxylase, fatty acid synthase, stearoyl-CoA desaturase 1). This reduces de novo lipogenesis and hepatic triglyceride accumulation [3] [6]. Concurrently, Farnesoid X Receptor induces peroxisome proliferator-activated receptor α expression, promoting fatty acid β-oxidation. Studies demonstrate synthetic Farnesoid X Receptor agonists significantly lower plasma triglycerides and cholesterol in animal models [1] [3].
  • Glucose homeostasis: Farnesoid X Receptor activation represses key gluconeogenic genes, including phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, thereby reducing hepatic glucose output [3] [6]. It also enhances glycogen synthesis and potentiates insulin signaling cascades. Notably, Farnesoid X Receptor activation improves insulin sensitivity in diabetic (db/db and KKAy) mouse models [3] [4].
  • Reverse cholesterol transport: Despite lowering high-density lipoprotein cholesterol levels, Farnesoid X Receptor activation enhances reverse cholesterol transport flux. This occurs via induction of scavenger receptor class B type I (mediating hepatic high-density lipoprotein cholesterol uptake), and ATP-binding cassette transporters G5/G8 (promoting biliary cholesterol excretion) [1].
  • Cross-tissue communication: Intestinal Farnesoid X Receptor activation influences systemic metabolism. Agonism specifically in the gut modulates ceramide metabolism, improves glucose tolerance, and enhances energy expenditure via brown adipose tissue activation and white adipose tissue browning, contributing to weight loss in obese models [5] [6]. Renal Farnesoid X Receptor contributes to water reabsorption regulation, linking bile acid signaling to fluid balance [8].

Rationale for Pharmacological Targeting of Farnesoid X Receptor

The central role of Farnesoid X Receptor in regulating metabolic pathways disrupted in prevalent diseases provides a compelling rationale for therapeutic targeting:

  • Non-alcoholic fatty liver disease/Non-alcoholic steatohepatitis: Farnesoid X Receptor activation addresses multiple disease drivers: hepatic steatosis (via SREBP-1c suppression and peroxisome proliferator-activated receptor α induction), inflammation, and fibrosis. Preclinical studies demonstrate potent anti-steatotic and anti-fibrotic effects of Farnesoid X Receptor agonists like obeticholic acid in dietary and genetic Non-alcoholic fatty liver disease/Non-alcoholic steatohepatitis models [4] [7]. Human phase II trials confirm reduced liver inflammation and fibrosis markers [4].
  • Atherosclerosis and dyslipidemia: Synthetic Farnesoid X Receptor agonists (e.g., WAY-362450, INT-747) profoundly reduce atherosclerotic plaque formation (by 86-95%) in apolipoprotein E-deficient and low-density lipoprotein receptor-deficient mice. Mechanisms include improved plasma lipid profiles (reduced low-density lipoprotein cholesterol, triglycerides), enhanced reverse cholesterol transport, and reduced vascular inflammation (suppression of interleukin-1β, interleukin-6, CD11b) [1] [4].
  • Cholestatic liver diseases: Farnesoid X Receptor's ability to enhance hepatobiliary secretion and detoxification while suppressing bile acid synthesis underlies its therapeutic effect in cholestasis. Obeticholic acid, a potent Farnesoid X Receptor agonist, is clinically approved for primary biliary cholangitis, significantly reducing serum alkaline phosphatase [4] [8].
  • Metabolic syndrome and type 2 diabetes: Farnesoid X Receptor's insulin-sensitizing and glucose-lowering actions, demonstrated in animal models and early human trials, position it as a potential therapy for type 2 diabetes mellitus and metabolic syndrome components [3] [4] [6]. Vertical sleeve gastrectomy benefits are partially mediated via Farnesoid X Receptor activation, linking bile acid signaling to metabolic improvement [6].
  • Hepatocellular and colorectal cancer protection: Farnesoid X Receptor deficiency promotes spontaneous hepatocellular carcinoma development in aged mice and increases susceptibility to chemically-induced hepatocarcinogenesis and azoxymethane-induced colon tumors. Farnesoid X Receptor activation exerts anti-proliferative and pro-apoptotic effects, suggesting chemopreventive potential [1] [3] [4].

Table 2: Metabolic Effects of Farnesoid X Receptor Activation in Preclinical Models

Disease ContextKey Metabolic Effects of FXR AgonismProposed Molecular Mechanisms
NAFLD/NASH ModelsReduced hepatic steatosis and triglyceride content; Improved insulin sensitivity; Attenuated inflammation and fibrosisSREBP-1c suppression; PPARα induction; Reduced JNK/NF-κB activation; Suppressed HSC activation
Atherosclerosis Models (Apoe⁻/⁻, Ldlr⁻/⁻ mice)86-95% Reduction in aortic plaque area; Improved plasma lipid profile (↓ LDL-C, ↓ TG); Reduced vascular inflammationHepatic SR-BI induction; Enhanced RCT; ABCG5/G8 induction; Suppression of hepatic SREBP-1c; Reduced cytokine expression (IL-1β, IL-6)
Type 2 Diabetes Models (db/db, KKAy mice)Reduced fasting glucose; Improved glucose tolerance; Enhanced insulin sensitivityPEPCK and G6Pase repression; Enhanced hepatic glycogen storage; Potentiation of insulin signaling
Cholestasis ModelsProtection against bile acid-induced hepatotoxicity; Reduced serum bile acid levelsBSEP/MRP2 induction; CYP7A1/CYP8B1 repression; Induction of detoxification enzymes (SULT2A1, UGT2B4)
Obesity Models (HFD-fed mice)Reduced weight gain; Improved glucose homeostasis; Increased energy expenditureIntestinal ceramide reduction; BAT activation; WAT browning; FGF15/19 induction

Properties

Product Name

FXR agonist 5

IUPAC Name

[4-[[4-(1-tert-butylpyrazol-4-yl)pyridin-2-yl]-[[4-(4-methoxy-3-methylphenyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamoyl]cyclohexyl] 3-hydroxyazetidine-1-carboxylate

Molecular Formula

C40H53N5O5

Molecular Weight

683.9 g/mol

InChI

InChI=1S/C40H53N5O5/c1-27-20-31(8-11-34(27)49-5)40-16-13-39(14-17-40,15-18-40)26-44(35-21-29(12-19-41-35)30-22-42-45(23-30)38(2,3)4)36(47)28-6-9-33(10-7-28)50-37(48)43-24-32(46)25-43/h8,11-12,19-23,28,32-33,46H,6-7,9-10,13-18,24-26H2,1-5H3

InChI Key

OITRYZXBYGLFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C23CCC(CC2)(CC3)CN(C4=NC=CC(=C4)C5=CN(N=C5)C(C)(C)C)C(=O)C6CCC(CC6)OC(=O)N7CC(C7)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.